molecular formula C11H9F2NO2 B1383247 Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate CAS No. 1335290-31-7

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Cat. No.: B1383247
CAS No.: 1335290-31-7
M. Wt: 225.19 g/mol
InChI Key: PFXQRKCMYVFNCF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate: is a chemical compound characterized by its unique structure, which includes a cyanophenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 2-cyanophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of ethyl 2-(2-cyanophenyl)-2,2-difluoroethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Ethyl 2-(2-cyanophenyl)-2,2-difluoroethanol.

  • Substitution: Various fluorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: In the field of medicine, this compound is being investigated for its potential use as a pharmaceutical intermediate. Its derivatives may exhibit biological activities that are useful in the development of new drugs.

Industry: In industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(2-cyanophenyl)acetate: This compound lacks the difluoro group present in Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate, leading to differences in reactivity and stability.

  • Ethyl 2-(2-fluorophenyl)acetate:

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical robustness.

Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXQRKCMYVFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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